molecular formula C17H14Cl2N2O3S B2516850 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole CAS No. 833444-63-6

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole

Cat. No.: B2516850
CAS No.: 833444-63-6
M. Wt: 397.27
InChI Key: KCNYJSMXRVBYOX-UHFFFAOYSA-N
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Description

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound It is characterized by the presence of a sulfonyl group attached to a dichloromethoxybenzene ring, which is further connected to a methyl-phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c1-11-10-21(17(20-11)12-6-4-3-5-7-12)25(22,23)14-9-8-13(18)15(19)16(14)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNYJSMXRVBYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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